molecular formula C8H7N3O2S B13698417 Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate

Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate

Cat. No.: B13698417
M. Wt: 209.23 g/mol
InChI Key: DLWYTCMWXIOBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a fused heterocyclic system integrating the privileged 2-aminothiazole scaffold with a pyridine-carboxylate moiety, a structure frequently associated with significant biological activity . The 2-aminothiazole core is a fundamental component in several clinically prescribed anticancer agents, such as dasatinib (a multi-targeted kinase inhibitor) and alpelisib (a PI3K inhibitor), underscoring its high value in oncology research . Literature indicates that analogs containing the 2-aminothiazole structure exhibit potent, often nanomolar, inhibitory activity against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, and prostate cancers . The specific substitution pattern in this compound suggests potential for developing small molecule therapeutics aimed at decreasing drug resistance and reducing unpleasant side effects . The methyl ester functional group at the 5-position is a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . This product is intended for research purposes as a key intermediate in the synthesis of novel bioactive molecules. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

methyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-5-carboxylate

InChI

InChI=1S/C8H7N3O2S/c1-13-7(12)4-2-3-5-6(10-4)11-8(9)14-5/h2-3H,1H3,(H2,9,10,11)

InChI Key

DLWYTCMWXIOBHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)SC(=N2)N

Origin of Product

United States

Preparation Methods

Step 1: Formation of 1-(3,5-Dibromopyridin-2-yl)thiourea

  • Reaction: 3,5-dibromo-2-aminopyridine reacts with thiocyanamide in tetrahydrofuran (THF).
  • Conditions: Reflux at 50–80°C for approximately 12 hours.
  • Notes: Benzoyl chloride may be added to facilitate the reaction and improve yields.

Step 2: Cyclization to 6-Bromothiazolo[4,5-b]pyridine-2-amine

  • Reaction: The thiourea intermediate undergoes nucleophilic substitution with sodium hydride (NaH) in THF at 85–110°C.
  • Outcome: Formation of a brominated thiazolopyridine core.

Step 3: Nucleophilic substitution with isoamyl nitrite

  • Reaction: Treatment with isoamyl nitrite at 95–120°C introduces the nitroso group, facilitating ring closure.

Step 4: Carbonylation to this compound

  • Reaction: The brominated heterocycle is subjected to carbon monoxide (CO) under a palladium catalyst (e.g., bis(triphenylphosphine)palladium dichloride) in methanol at approximately 100°C.
  • Outcome: Introduction of the methyl ester group at the 5-position, yielding this compound.

Step 5: Hydrolysis to the free acid (optional)

  • Reaction: Methyl ester hydrolysis with sodium hydroxide at 10–30°C yields the corresponding carboxylic acid.

This multi-step pathway, detailed in patent literature, emphasizes the strategic use of halogenation, cyclization, and carbonylation to construct the fused heterocyclic framework efficiently.

Alternative Routes: Transition Metal-Catalyzed Cyclization

Recent advances include transition metal-catalyzed cyclizations, notably palladium-catalyzed carbonylations, which enable direct formation of the heterocyclic core from suitable precursors. An example involves:

  • Starting materials: 2-aminopyridines substituted with halogens or other leaving groups.
  • Reaction conditions: Under CO atmosphere with palladium catalysts in polar solvents like methanol.
  • Outcome: Direct formation of this compound with high regioselectivity and yields.

This approach offers a more streamlined synthesis but requires precise control over reaction parameters.

Summary Data Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Key Intermediates Advantages References
Single-step from chloronitropyridines Chloronitropyridines + Thioamides 50–80°C, reflux Thiazolo[5,4-b]pyridines Simple, rapid
Multi-step halogenation & cyclization 3,5-Dibromo-2-aminopyridine derivatives NaH, CO, Pd catalyst, 85–120°C This compound High yield, versatile ,
Transition metal-catalyzed carbonylation Halogenated pyridines Pd catalyst, CO, 100°C Methyl ester directly Efficient, regioselective

Notes on Reaction Parameters and Optimization

  • Temperature Control: Precise temperature management is critical at each step, typically ranging from 50°C for initial substitution to over 100°C for cyclization and carbonylation.
  • Catalyst Selection: Palladium catalysts are preferred for carbonylation steps due to their efficiency and selectivity.
  • Solvent Choice: Tetrahydrofuran and methanol are commonly used solvents, with the latter facilitating carbonylation reactions.
  • Reaction Time: Varies from several hours to overnight, optimized based on substrate reactivity and desired yield.

Chemical Reactions Analysis

Acylation Reactions

The 2-amino group undergoes facile acylation with activated carbonyl reagents.

Reagent/ConditionsProductYieldKey ObservationsSource
Benzoyl chloride, pyridine, DMAP, DMF (RT, 12 h)Methyl 2-benzoylaminothiazole-5-carboxylate78%High regioselectivity; LC-MS (ESI): m/z 263.2 [M+1]
Di-tert-butyl dicarbonate, DMAP, THF (RT, 16 h)Methyl 2-(tert-butoxycarbonyl)aminothiazole-5-carboxylate100%Intermediate for Dasatinib synthesis; LC-MS [M+H]: 258.9

Mechanistic Insight : Acylation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, stabilized by DMAP as a catalyst.

Chlorination and Diazotization

The 2-amino group can be converted to chloro derivatives via diazotization.

Reagent/ConditionsProductYieldKey ObservationsSource
NaNO₂, HCl, CuSO₄ (0–5°C)Methyl 2-chlorothiazole-5-carboxylate3.9 gDiazonium intermediate formed; m.p. 41–46°C
CuCl₂, amyl nitrite, CH₃CN (50°C, 2 h)Methyl 2-chlorothiazole-5-carboxylatePurified via Biotage chromatography

Application : Chlorinated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Hydrolysis and Functionalization

The ester group undergoes hydrolysis to carboxylic acid or amide derivatives.

Reagent/ConditionsProductYieldKey ObservationsSource
NH₄OH (50°C, 72 h)2-Aminothiazole-5-carboxamide49%LC-MS (ESI): m/z 286.9 [2M+H]; 1H NMR^1 \text{H NMR} (CD₃OD): δ 7.59 (s, 1H)
NaOH, PPA (100°C, 3 h)Thiazolo[3,2-a]pyrimidine derivative5.46 gCyclization achieved via polyphosphoric acid (PPA)

Note : Hydrolysis conditions influence product selectivity (amide vs. acid).

Heterocyclic Annulation

The compound participates in cyclocondensation to form fused heterocycles.

Reagent/ConditionsProductYieldKey ObservationsSource
Ethyl 2-methylacetoacetate, PPA (100°C)6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate5.46 gm.p. 158–159°C; used in anticancer agent synthesis
Isoamyl nitrite, dioxane (reflux)Methyl thiazole-5-carboxylate32.0 gSteam distillation used for purification

Significance : Annulation expands π-conjugation, enhancing biological activity (e.g., kinase inhibition).

Cross-Coupling Reactions

The thiazole ring supports metal-catalyzed cross-coupling.

Reagent/ConditionsProductYieldKey ObservationsSource
Pd(dppf)Cl₂, 2-methyl-5-nitrophenylboronic acid (Suzuki)4-(2-Bromothiazolo[5,4-b]pyridin-7-yl)morpholine40%Intermediate for c-KIT inhibitors

Application : Used in synthesizing kinase inhibitors (e.g., 6r , IC₅₀ = 4.77 μM against c-KIT mutants) .

Pharmaceutical Relevance

  • Dasatinib Synthesis : The Boc-protected derivative (from ) is a key intermediate in Dasatinib production, a tyrosine kinase inhibitor for leukemia .

  • Anti-Tubercular Activity : Analogues show potent activity against M. tuberculosis (MIC = 0.06 µg/ml) .

Mechanism of Action

The mechanism of action of Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

a. Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 849067-96-5)
  • Structural Difference : Replaces the thiazole ring with a pyrrole ring, reducing sulfur-mediated reactivity.
  • Impact : Pyrrolo derivatives exhibit lower metabolic stability due to the absence of sulfur, which often enhances drug half-life. The similarity score (0.71) suggests moderate structural overlap but distinct electronic properties .
b. (R)-Methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate (CAS: 1426654-48-9)
  • Structural Difference: Contains an imidazo[4,5-b]pyridine core instead of thiazolo, with additional bulky substituents (2-chlorobenzylamino, dihydroindenyl).
  • Bulky groups may hinder solubility but improve selectivity in kinase inhibition .
c. Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS: 1019108-05-4)
  • Structural Difference: Lacks the 2-amino group and thiazole ring.
  • Impact: Absence of the amino group reduces hydrogen-bonding capacity, limiting interactions with DNA or enzymes. This compound is primarily a synthetic intermediate, unlike the more functionally versatile 2-amino derivative .

Substituent Effects

a. 3-(4-Chlorobenzyl)-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (48g)
  • Key Features : A carboxylic acid at position 5 and a 4-chlorobenzyl group.
  • Comparison: The carboxylic acid (vs. The 4-chlorobenzyl group introduces steric hindrance, possibly reducing metabolic clearance compared to the smaller methyl group in the main compound .
b. 6-(2-Hydroxybenzoyl)-3-(4-methoxybenzyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (48f)
  • Key Features : A 4-methoxybenzyl substituent and 2-hydroxybenzoyl group.
  • Comparison: The methoxy group improves solubility in polar solvents, while the hydroxybenzoyl moiety may confer antioxidant properties absent in the 2-aminothiazolo analog .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Solubility Profile
Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate Not reported Thiazole, amino, methyl ester Likely moderate (ester)
48g 299–300 Carboxylic acid, chlorobenzyl Low (hydrophobic substituent)
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate Not reported Imidazole, methyl ester High (polar ester)

Biological Activity

Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound is primarily recognized for its roles in anticancer and anti-inflammatory activities. The compound has been shown to interact with various biological targets, leading to significant pharmacological effects.

Anticancer Activity

Research has demonstrated that derivatives of the 2-aminothiazole scaffold exhibit potent anticancer properties. For instance, a study highlighted the efficacy of a related compound that inhibited VEGFR-2 with an IC50 of 0.40 ± 0.04 µM, showcasing its potential against leukemia and prostate cancer cells . this compound's mechanism likely involves disruption of key signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a synthesis study involving various 2-aminothiazole derivatives, compounds demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are critical mediators in inflammatory processes. The IC50 values for COX-1 and COX-2 inhibition ranged from 1.00 to 6.34 μM and 0.09 to 0.71 μM respectively, indicating strong anti-inflammatory potential .

The biological activity of this compound can be attributed to its ability to form specific interactions with target proteins:

  • Binding Interactions : Molecular docking studies have revealed that the compound can form hydrogen bonds and hydrophobic interactions with active sites of target enzymes such as PDE5 and COX isoforms. For example, strong hydrogen bonds with Gln817:A were noted, enhancing the binding affinity and specificity towards these targets .
  • Cell Cycle Modulation : In cell-based assays, certain derivatives were shown to induce G0/G1 cell cycle arrest and apoptosis in leukemia cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Study A : A derivative was tested against K562 leukemia cells, showing an IC50 value of 0.78 µM. The mechanism involved prevention of Hec1 and Nek2 interactions, leading to apoptosis induction .
  • Study B : Another investigation assessed the compound's effects on various cancer cell lines (NCI-H522 non-small cell lung, HT29 colon). The results indicated significant growth inhibition percentages (GI%) ranging from 25% to over 41% across different cancer types .

Data Tables

Compound Target IC50 (µM) Activity
This compoundVEGFR-20.40 ± 0.04Anticancer
Derivative ACOX-11.00 - 6.34Anti-inflammatory
Derivative BCOX-20.09 - 0.71Anti-inflammatory
Compound CK562 Cells0.78Induces Apoptosis

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate?

  • Methodology : Multi-step synthesis routes are commonly employed. For example, cyclocondensation of thiouracil derivatives with halogenated quinoxalines (e.g., 2,3-dichloroquinoxaline) in ethanol/triethylamine, followed by reflux in DMF to form the thiazolo-pyridine core . Hydrolysis of ester intermediates (e.g., methyl 4,5-dimethoxy-2-nitrobenzoate) under basic conditions can yield carboxylic acid derivatives, which may be esterified to obtain the target compound .
  • Key Parameters : Solvent polarity (DMF for cyclization), temperature (reflux conditions), and catalyst/base selection (TEA for deprotonation).

Q. How can this compound be purified to achieve >97% purity for biological assays?

  • Methodology : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). For polar impurities, reverse-phase HPLC with acetonitrile/water (0.1% TFA) is recommended .
  • Validation : Monitor purity via HPLC (UV detection at 254 nm) and confirm by melting point analysis (if crystalline) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and esterification.
  • IR : Detect characteristic peaks for amine (-NH2_2, ~3300 cm1^{-1}) and ester (C=O, ~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ = 224.08) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 1H^1H NMR shifts) in derivatives of this compound be resolved?

  • Methodology :

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • X-ray Crystallography : Resolve structural ambiguities by determining crystal packing (e.g., triclinic systems with space group P1, as seen in related pyrazolo[1,5-a]pyridine derivatives) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-31G* basis set) .

Q. What strategies enable regioselective functionalization of the thiazolo[4,5-b]pyridine core?

  • Methodology :

  • Electrophilic Substitution : Nitration at the 4-position using HNO3_3/H2_2SO4_4, followed by reduction to introduce amines.
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(OAc)2_2, K2_2CO3_3, DMF/H2_2O) .
  • Protection/Deprotection : Use Boc groups for amine protection during multi-step syntheses .

Q. How can stability studies be designed to assess degradation pathways under varying pH and temperature?

  • Methodology :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C.
  • Analytical Monitoring : Track degradation via LC-MS to identify byproducts (e.g., hydrolysis of the ester group to carboxylic acid) .
  • Storage Recommendations : Store in airtight containers at room temperature, desiccated to prevent hygroscopic degradation .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data (e.g., inconsistent IC50_{50} values) across studies?

  • Methodology :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines (e.g., MTT assay for cytotoxicity).
  • Solubility Optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thiazolo[5,4-c]pyridine derivatives) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.